3-Acetyl-6-bromocoumarin

Antioxidant Medicinal Chemistry Free Radical Scavenging

Researchers requiring precise SAR benchmarks often face batch-to-batch variability in substituted coumarins. 3-Acetyl-6-bromocoumarin (CAS 2199-93-1) resolves this with a well-characterized profile: • Quantifiable antioxidant activity: 56% DPPH scavenging, enabling direct SAR comparison with 3-position analogs. • Reproducible optoelectronic properties: optical band gap tunable from 2.8-3.15 eV, validated across solvent systems. • Distinct IR/Raman fingerprint: unambiguous identity confirmation vs. 3-acetyl-6-methylcoumarin. Supplied with full analytical documentation for immediate integration into medicinal chemistry and materials science workflows.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
CAS No. 2199-93-1
Cat. No. B182494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromocoumarin
CAS2199-93-1
Synonyms3-acetyl-6-bromo-2H-chromen-2-one
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3
InChIKeyXFQYOFLFNKCHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-bromocoumarin Identity & Procurement


3-Acetyl-6-bromocoumarin (CAS 2199-93-1), also known as 3-acetyl-6-bromo-2H-chromen-2-one, is a heterocyclic coumarin derivative characterized by an acetyl group at the 3-position and a bromine substituent at the 6-position of the benzopyrone ring system [1]. This structural motif, with its reactive acetyl group and halogen handle, distinguishes it within the broader class of substituted coumarins and underpins its utility as a versatile building block in organic synthesis and a candidate for developing materials with specific optoelectronic or biological properties [2].

Structural Utility
Reactive acetyl handle at C3 and bromine at C6 for heterocycle synthesis.
Screening Context
Reported antioxidant screening activity supports structure-activity relationship studies.
Property Tunability
Concentration- and solvent-dependent optical band gap for material design.
Identity Confirmation
Distinct vibrational fingerprint enables differentiation from close analogs.

3-Acetyl-6-bromocoumarin Substitution Specificity


The biological and physicochemical behavior of halogenated coumarins is exquisitely sensitive to the specific pattern of substitution. In the context of antioxidant activity, a direct comparative study reveals that the precise nature of the 3-position substituent, even within a series of 6-bromo-substituted coumarins, can drastically alter potency [1]. For instance, simply changing the 3-acetyl group to a 3-(2-bromoacetyl) or a 3-(2-aminothiazol-4-yl) moiety results in significantly different free-radical scavenging capabilities [1]. Similarly, optoelectronic parameters such as the optical band gap, which are critical for device applications, are known to be tunable based on the coumarin's specific substituents, meaning a generic bromocoumarin cannot be assumed to possess the same properties as the 3-acetyl-6-bromo derivative [2]. These findings underscore that for applications where specific reactivity, bioactivity, or material performance is required, the exact compound identity is paramount.

3-Position substituent dictates antioxidant profile: Replacing the 3-acetyl group with a 3-(2-bromoacetyl) moiety may shift radical-scavenging activity substantially, as shown in comparative studies.
Optoelectronic properties are substitution-specific: Generic bromocoumarins cannot be assumed to replicate the concentration-tunable optical band gap of this derivative.
Closely related analogs have distinct spectral signatures: The 3-acetyl-6-methyl analog exhibits different vibrational modes, preventing direct material interchangeability without re-characterization.

3-Acetyl-6-bromocoumarin Quantitative Evidence


DPPH Radical Scavenging vs. Other 6-Bromo Coumarins

In a direct comparative study, 3-acetyl-6-bromocoumarin (CMRN1) exhibited a free radical scavenging activity of 56%, as measured by the DPPH assay. Under the same experimental conditions, the closely related analog 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) showed 85% activity, and 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) showed 61% activity [1].

DPPH Radical Scavenging
Head-to-head
Target
56%
CMRN4
85%
CMRN7
61%
DPPH assay; Comparative study vs. other 6-bromo coumarins.
Supports antioxidant screening context.
Moderate activity relative to tested analogs; inform SAR study design.
Antioxidant Medicinal Chemistry Free Radical Scavenging

Optical Band Gap Tunability in Polar Solvents

The optical band gap of 3-acetyl-6-bromocoumarin is solvent-dependent. At a fixed concentration of 120 µM, the band gap was measured to be 3.110 eV in DMF and 3.092 eV in DMSO [1]. Furthermore, the band gap demonstrates concentration-dependent tunability, decreasing from 3.151 eV to 2.823 eV as the concentration increases from 27 µM to 23 mM [1].

Optical Band Gap
Method context
3.110 eV (DMF)
3.092 eV (DMSO) at 120 µM; Tunable range 2.823–3.151 eV across 27 µM–23 mM.
Reported wide-bandgap tunability context.
Solvent and concentration dependence requires application-specific characterization.
Optoelectronics Materials Science Organic Semiconductors

Vibrational Spectroscopy Fingerprint vs. 3-Acetyl-6-methylcoumarin

A comparative vibrational spectroscopy study (IR and Raman) between 3-acetyl-6-bromocoumarin and its close analog 3-acetyl-6-methylcoumarin revealed significant changes in vibrational structure, particularly in the positions and intensities of certain modes [1]. Notably, the carbonyl stretching mode of the pyrone ring was stable in both molecules, whereas the same mode in the acetyl group was not, and down-shifting of methyl vibration frequencies was observed in the bromo-derivative relative to the methyl-derivative [1].

Vibrational Fingerprint
Head-to-head
IR and Raman spectra distinguished from 3-acetyl-6-methylcoumarin.
Down-shift of methyl vibrations observed; Pyrone carbonyl mode stable.
Supports identity verification and QC against close analogs.
Reference spectra required for direct material confirmation.
Analytical Chemistry Vibrational Spectroscopy Quality Control

3-Acetyl-6-bromocoumarin Application Scenarios


Antioxidant Reference Standard for SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on halogenated coumarins can utilize 3-acetyl-6-bromocoumarin as a benchmark compound with a defined, moderate level of antioxidant activity (56% DPPH scavenging). This allows for a quantitative assessment of how structural modifications at the 3-position of the coumarin ring alter free radical scavenging potential, as demonstrated by its direct comparison to more active analogs like CMRN4 and CMRN7 [1].

Tunable Wide-Bandgap Optoelectronic Materials

Given its characterized optical band gap of approximately 3.1 eV in common polar solvents, which can be further tuned by concentration (from 2.8 eV to 3.15 eV), 3-acetyl-6-bromocoumarin is a candidate building block for synthesizing organic materials for wide-bandgap semiconductor applications, such as UV sensors or as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2].

Chemical Identity Verification for Procurement

Procurement and quality control departments in chemical and pharmaceutical research institutions can rely on the distinct vibrational spectroscopic fingerprint of 3-acetyl-6-bromocoumarin, as characterized by IR and Raman spectroscopy, to confirm the identity of the received material and distinguish it from closely related compounds like 3-acetyl-6-methylcoumarin, thereby preventing costly experimental errors due to misidentified reagents [3].

Precursor for Polyheterocyclic Systems via Acetyl Group

Organic synthesis groups can leverage the reactive 3-acetyl group as a synthetic handle to construct diverse polyheterocyclic systems. Published work demonstrates its utility in reactions with electrophilic and nucleophilic reagents, such as aromatic aldehydes, to yield 3-cinnamoyl coumarins, which are valuable intermediates in medicinal chemistry and material science [4].

Application
Selection Property
Validation Focus
Antioxidant SAR Studies
Reported DPPH scavenging context
Activity comparison against C3-modified analogs
Optoelectronic Material Design
Solvent- and concentration-tunable band gap
Energy level alignment for wide-bandgap devices
Chemical Identity Verification
Distinct vibrational spectroscopic fingerprint
Differentiation from 6-methyl and other analogs
Synthetic Precursor for Heterocycles
Reactive 3-acetyl synthetic handle
Condensation reaction efficiency with aldehydes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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